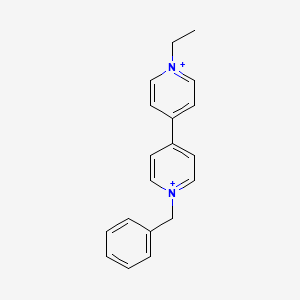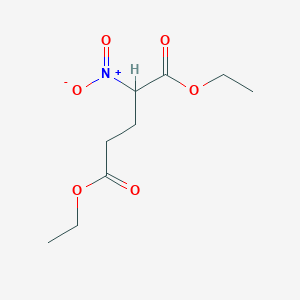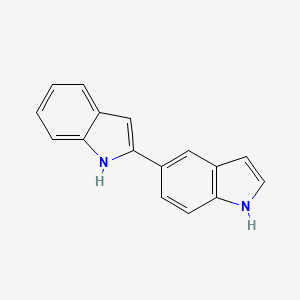
4,4'-Bipyridinium, 1-ethyl-1'-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is a derivative of bipyridinium compounds, which are known for their electrochemical properties. These compounds are often used in various scientific and industrial applications due to their ability to undergo reversible redox reactions. The addition of an ethyl and phenylmethyl group to the bipyridinium core enhances its chemical properties, making it a valuable compound in research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- typically involves the alkylation of 4,4’-bipyridine with ethyl and phenylmethyl halides. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反応の分析
Types of Reactions: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to form radical cations or further reduced to neutral species.
Substitution Reactions: The phenylmethyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products:
Oxidation: The major products are often oxidized bipyridinium derivatives.
Reduction: The products include reduced forms of the bipyridinium compound.
Substitution: Substituted bipyridinium derivatives are formed.
科学的研究の応用
4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecular systems and supramolecular chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying redox processes in biological systems.
Medicine: Explored for its potential therapeutic applications, particularly in the development of redox-active drugs.
Industry: Utilized in the development of electrochromic devices, batteries, and other electronic applications due to its stable redox properties.
作用機序
The mechanism of action of 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in redox processes. The molecular targets and pathways involved include interactions with electron transport chains and redox-active enzymes, which can influence various biochemical pathways.
Similar Compounds:
- 4,4’-Bipyridinium, 1,1’-bis(phenylmethyl)-
- 4,4’-Bipyridinium, 1,1’-diethyl-
- 4,4’-Bipyridinium, 1,1’-dibutyl-
Comparison: 4,4’-Bipyridinium, 1-ethyl-1’-(phenylmethyl)- is unique due to the presence of both ethyl and phenylmethyl groups, which enhance its redox properties and stability compared to other bipyridinium derivatives. The phenylmethyl group provides additional steric hindrance, which can influence the compound’s reactivity and interaction with other molecules.
特性
| 94148-09-1 | |
分子式 |
C19H20N2+2 |
分子量 |
276.4 g/mol |
IUPAC名 |
1-benzyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C19H20N2/c1-2-20-12-8-18(9-13-20)19-10-14-21(15-11-19)16-17-6-4-3-5-7-17/h3-15H,2,16H2,1H3/q+2 |
InChIキー |
IUQYARDNYVRCQB-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(2-Phenylcyclopropyl)ethenyl]benzene](/img/no-structure.png)
![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone](/img/structure/B14358680.png)

![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)

